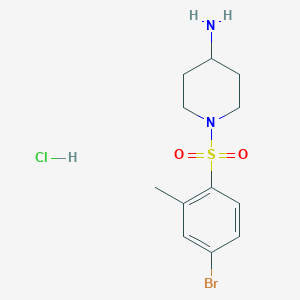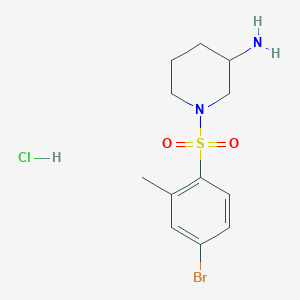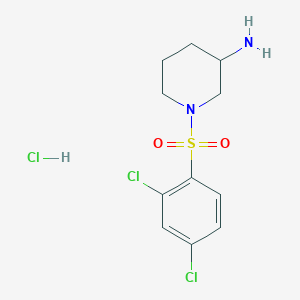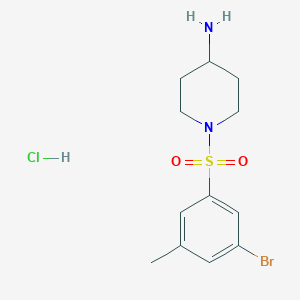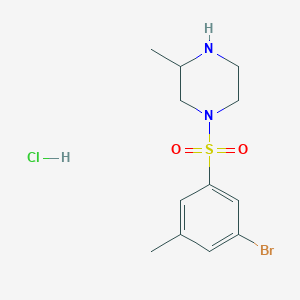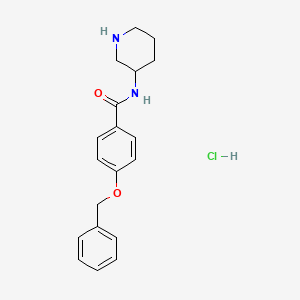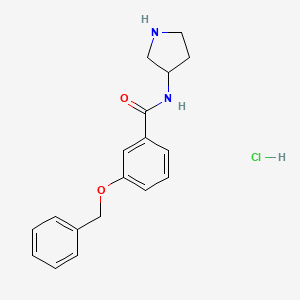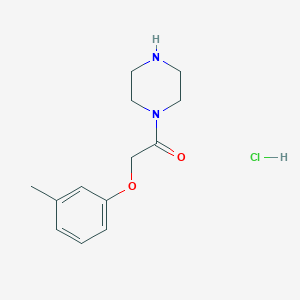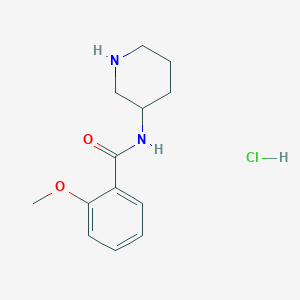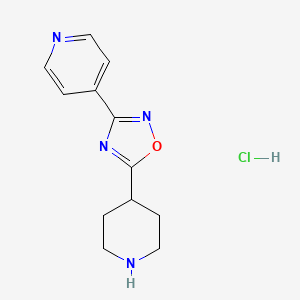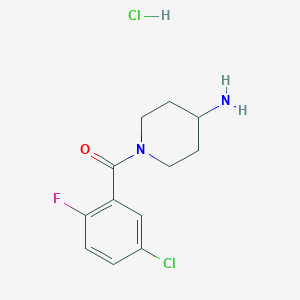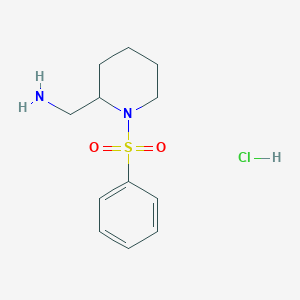
(1-(Phenylsulfonyl)piperidin-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Phenylsulfonyl)piperidin-2-yl)methanamine hydrochloride is a chemical compound that features a piperidine ring substituted with a phenylsulfonyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Phenylsulfonyl)piperidin-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methanamine Group: The methanamine group is added through reductive amination, where the piperidine derivative reacts with formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in neurotransmitter regulation.
Receptor Binding: It may interact with specific receptors in the nervous system, influencing signal transduction pathways.
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Diagnostics: It can be used in the development of diagnostic agents for imaging and detection of specific biological markers.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Chemical Manufacturing: It is utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (1-(Phenylsulfonyl)piperidin-2-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
- (1-(Phenylsulfonyl)piperidin-4-yl)methanamine hydrochloride
- (1-(Phenylsulfonyl)piperidin-3-yl)methanamine hydrochloride
- (1-(Phenylsulfonyl)pyrrolidin-2-yl)methanamine hydrochloride
Comparison:
- Structural Differences: The position of the phenylsulfonyl group and the piperidine ring can significantly influence the compound’s reactivity and binding properties.
- Unique Properties: (1-(Phenylsulfonyl)piperidin-2-yl)methanamine hydrochloride is unique in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
[1-(benzenesulfonyl)piperidin-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c13-10-11-6-4-5-9-14(11)17(15,16)12-7-2-1-3-8-12;/h1-3,7-8,11H,4-6,9-10,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROJZTVSTDDSNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)S(=O)(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
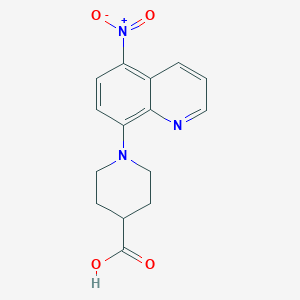
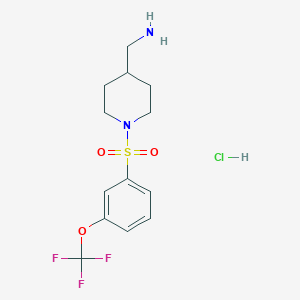
![4-Methyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)pentanoic acid](/img/structure/B8035674.png)
